molecular formula C11H13BrSi B1276842 (2-Bromophenylethynyl)trimethylsilane CAS No. 38274-16-7

(2-Bromophenylethynyl)trimethylsilane

Cat. No.: B1276842
CAS No.: 38274-16-7
M. Wt: 253.21 g/mol
InChI Key: FABNGXSCLHXUOH-UHFFFAOYSA-N
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Description

(2-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromophenylethynyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-iodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the process.

Another method involves the coupling of 2-bromophenylacetylene with trimethylsilyl chloride in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves large-scale coupling reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alkyne.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Triethylamine, potassium carbonate.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

    Substituted Phenylacetylenes: Formed through substitution reactions.

    Alkynes: Formed through hydrolysis of the trimethylsilyl group.

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block in Organic Synthesis
(2-Bromophenylethynyl)trimethylsilane is primarily utilized as a precursor in organic synthesis. It facilitates the formation of complex molecules through various coupling reactions, notably:

  • Sonogashira Coupling : This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. The compound’s bromine atom can be substituted with other nucleophiles, leading to diverse substituted phenylacetylenes .
  • Synthesis of Cyclophanes : The compound has been employed in synthesizing novel acetylenic cyclophanes with helical chirality, which are of particular interest for potential applications in liquid crystalline materials .

2. Reactions and Mechanisms
The compound undergoes several types of reactions:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles under suitable conditions.
  • Hydrolysis : The trimethylsilyl group can be hydrolyzed to yield the corresponding alkyne.
  • Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions that are crucial for constructing complex organic frameworks .

Biological Applications

1. Pharmacological Properties
Research indicates that this compound exhibits notable biological activities:

  • Cytochrome P450 Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6), impacting drug metabolism and pharmacokinetics .
  • Cellular Effects : Studies suggest it may influence cell proliferation and calcium signaling, indicating potential roles in cancer therapy and other cellular processes .

Industrial Applications

1. Electronic Materials
The compound is utilized in the production of electronic materials due to its ability to form robust carbon-carbon bonds. This feature is critical for developing materials used in semiconductors and other electronic devices .

2. Polymer Production
this compound serves as a precursor for synthesizing various polymers, contributing to advancements in material science and engineering applications .

Case Study 1: Synthesis of Acetylenic Cyclophanes

A study demonstrated the use of this compound in synthesizing diacetylenic cyclophanes. The synthesis involved lithium-halogen exchange followed by transmetalation with zinc bromide, leading to a key cyclophane precursor. This approach highlights its role as a critical intermediate for functional diacetylene structures .

Case Study 2: In Vitro Studies on Cancer Cells

In vitro studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. These findings suggest its potential application in cancer treatment strategies .

Mechanism of Action

The mechanism of action of (2-Bromophenylethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the ethynyl group are key sites for chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenylethynyl)trimethylsilane
  • 1-Bromo-2-ethynylbenzene
  • Ethynyltrimethylsilane

Uniqueness

(2-Bromophenylethynyl)trimethylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its isomers and analogs.

Biological Activity

(2-Bromophenylethynyl)trimethylsilane, with the chemical formula C11_{11}H13_{13}BrSi and CAS number 38274-16-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 253.21 g/mol
  • Solubility : Moderately soluble in organic solvents
  • Log P (octanol-water partition coefficient) : Approximately 3.76 to 4.81, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

1. Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably:

  • CYP1A2 : Associated with the metabolism of various drugs and environmental chemicals.
  • CYP2C9 and CYP2D6 : Important for drug metabolism, influencing the pharmacokinetics of numerous therapeutic agents .

These inhibitory effects suggest potential interactions with other drugs metabolized by these enzymes, necessitating caution in polypharmacy scenarios.

2. Cellular Effects

Research indicates that this compound may influence cellular processes such as:

  • Cell Proliferation : Studies have shown variable effects on cell growth depending on the concentration and cell type. For instance, it has been reported to induce cytotoxicity in certain cancer cell lines, suggesting a potential role in cancer therapy .
  • Calcium Signaling : The compound has been implicated in modulating intracellular calcium levels, which is critical for various cellular functions including muscle contraction and neurotransmitter release .

Case Studies

  • In Vitro Studies on Cancer Cells
    • A study evaluated the effects of this compound on head and neck squamous cell carcinoma (HNSCC) lines. The results indicated that treatment led to significant apoptosis in these cells, suggesting its potential as an anticancer agent .
  • Pharmacokinetic Studies
    • Investigations into the pharmacokinetics of this compound revealed low gastrointestinal absorption but favorable blood-brain barrier permeability, indicating possible central nervous system effects .

Data Table

PropertyValue
Molecular FormulaC11_{11}H13_{13}BrSi
Molecular Weight253.21 g/mol
Log P3.76 - 4.81
SolubilityModerately soluble
CYP Enzyme InhibitionCYP1A2, CYP2C9, CYP2D6
Cell Line EffectsInduces apoptosis in HNSCC

Properties

IUPAC Name

2-(2-bromophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABNGXSCLHXUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404123
Record name (2-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-16-7
Record name 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38274-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromophenylethynyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions (2-Bromophenylethynyl)trimethylsilane undergoes and what determines the product outcome?

A1: this compound acts as a versatile building block for synthesizing more complex molecules. [, ] It can undergo a palladium-catalyzed coupling reaction with bromoallenes, leading to the formation of enyne-allenes. [] Interestingly, these intermediates can undergo a spontaneous cation-mediated cycloaromatization, ultimately yielding naphthalene derivatives. [] The reaction pathway can be influenced by the presence of water. Hydrolysis of the intermediate aryl boronic acid (formed during the reaction with trimethyl borate) can lead to the formation of phenylethynyltrimethylsilane and subsequently phenylacetylene, which then react with bromoallenes to form yne-allenes instead. []

Q2: Can this compound be used to build macrocyclic structures? What are the potential applications of such structures?

A2: Yes, this compound has been used as a starting material for synthesizing a conjugated macrocyclic ligand incorporating 2,2'-bipyridine units. [] This macrocycle exhibited a twisted, rigid architecture capable of binding metal ions in a tetrahedral geometry. [] This property allows the macrocycle to function as a spectroscopic sensor for various metal ions like Co2+, Ni2+, Cu2+, and Zn2+, displaying distinct signal outputs depending on the specific ion present. [] This selective and sensitive detection capability makes it potentially valuable for applications in environmental monitoring and biological studies.

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